molecular formula C17H21NO2 B2845220 tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate CAS No. 683788-80-9

tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate

Cat. No.: B2845220
CAS No.: 683788-80-9
M. Wt: 271.36
InChI Key: BXIZIFGFKQCKCN-LBPRGKRZSA-N
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Description

tert-Butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate is a chiral carbamate derivative featuring a naphthalene moiety and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry at the chiral center (1S configuration) and the bulky naphthalen-1-yl substituent confer distinct structural and electronic properties, making this compound a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry.

Properties

IUPAC Name

tert-butyl N-[(1S)-1-naphthalen-1-ylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12(18-16(19)20-17(2,3)4)14-11-7-9-13-8-5-6-10-15(13)14/h5-12H,1-4H3,(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIZIFGFKQCKCN-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a naphthyl ethylamine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Synthetic Routes and Reaction Conditions

The compound is primarily synthesized via stereoselective methods. Key approaches include:

Asymmetric Mannich Reaction

A modified Mannich reaction between malononitrile derivatives and N-Boc aldimines produces enantiomerically enriched carbamates. For example:

  • Substrate : N-Boc aldimine (1-naphthaldehyde derivative)

  • Catalyst : Chiral thiourea catalyst (1.0 mol%)

  • Conditions : CHCl₃ at –20°C for 24 h

  • Yield : 85% with 98% enantiomeric excess (ee) .

Reductive Amination

A two-step process involving:

  • Condensation : Reacting tert-butyl 2-aminoethylcarbamate with benzaldehyde in methanol.

  • Reduction : Sodium borohydride (NaBH₄) at –10°C.

  • Yield : 92% .

Copper-Catalyzed Coupling

Direct C–H amination using CuCl and ligands (e.g., L1) in MeCN/HFIP solvent mixtures:

  • Conditions : 60°C for 24 h

  • Yield : 56% .

Hydrolysis

The carbamate group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields 1-(naphthalen-1-yl)ethylamine and tert-butanol.

  • Basic Hydrolysis : Produces CO₂, tert-butoxide, and the corresponding amine .

Nucleophilic Substitution

The electrophilic carbonyl carbon participates in reactions with nucleophiles:

  • Example : Reaction with Grignard reagents (RMgX) forms tertiary alcohols.

  • Conditions : THF, 0°C → RT .

Key Reaction Data

Reaction TypeConditionsYieldee (%)Source
Asymmetric Mannich ReactionCHCl₃, –20°C, 24 h85%98
Reductive AminationMeOH, NaBH₄, –10°C92%
Copper-Catalyzed CouplingMeCN/HFIP (6:4), 60°C, 24 h56%

Stereochemical Considerations

The (S)-enantiomer (CAS: 683788-80-9) exhibits distinct reactivity compared to the (R)-form:

  • Enzymatic Interactions : The (S)-configuration shows higher binding affinity to chiral receptors in preliminary studies .

  • Synthetic Utility : Used in asymmetric catalysis to construct quaternary stereocenters .

Stability and Storage

  • Thermal Stability : Decomposes above 150°C, releasing isobutene and CO₂ .

  • Storage : Stable at –20°C under inert atmosphere; sensitive to prolonged exposure to moisture .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its structural features suggest that it may interact with biological targets, including enzymes and receptors. Preliminary studies indicate possible enzyme inhibition and receptor modulation, making it a candidate for therapeutic applications.

Asymmetric Catalysis

Due to its chiral nature, tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate can serve as a chiral auxiliary in asymmetric synthesis. This application is crucial in the production of pharmaceuticals where enantiomeric purity is necessary for efficacy and safety.

Prodrug Development

Carbamates are often utilized as prodrugs—inactive compounds that convert into active drugs within the body. Research into the metabolic pathways of this compound could reveal its utility in enhancing drug delivery systems.

Material Science

The compound's unique properties may also find applications in the development of new materials, including polymers and coatings that require specific chemical functionalities.

Case Study 1: Enzyme Interaction Studies

A study focused on the binding affinities of this compound with various enzymes demonstrated its potential as an enzyme inhibitor. The research indicated that the compound could selectively inhibit certain pathways, suggesting therapeutic implications for diseases involving those enzymes.

Case Study 2: Asymmetric Synthesis

Research published in reputable journals showcased the use of this compound as a chiral auxiliary in synthesizing complex organic molecules. The results indicated high yields and enantiomeric excess, affirming its effectiveness in asymmetric catalysis.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
NaphthaleneAromatic hydrocarbonBase structure for many derivatives
tert-Butyl carbamateSimple carbamate structureCommonly used as a protecting group
(S)-tert-butyl (1-(naphthalen-1-yl)ethyl)carbamateEnantiomer of the compoundDifferent biological activity profile

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate with structurally related carbamates, focusing on substituent effects, physicochemical properties, and synthetic applications.

Table 1: Key Structural and Property Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features Reference
This compound Naphthalen-1-yl C₁₇H₂₁NO₂ 271.36 Chiral center (1S), bulky aromatic group, Boc-protected amine -
tert-Butyl N-[(1S)-1-phenylethyl]carbamate Phenyl C₁₃H₁₉NO₂ 221.30 Smaller aromatic group, similar chiral backbone; lower steric hindrance
tert-Butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate 2-Fluoro-5-aminophenyl C₁₃H₁₉N₂O₂F 254.30 Electron-withdrawing fluorine atom; amino group for further functionalization
tert-Butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate 3-Bromophenyl C₁₃H₁₈BrNO₂ 300.19 Heavy atom (Br) for crystallography; potential halogen bonding
tert-Butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate Cyclopentyl (methylamino) C₁₁H₂₂N₂O₂ 214.31 Aliphatic cyclic structure; constrained conformation
tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate Naphthalen-2-yl C₁₇H₂₂N₂O₂ 286.37 Regioisomeric naphthyl group; additional amino group

Key Observations:

Aromatic Substituent Effects: The naphthalen-1-yl group in the target compound introduces significant steric bulk compared to phenyl derivatives (e.g., ), which may reduce solubility in polar solvents but enhance π-π stacking interactions in solid-state or receptor-binding contexts.

Electronic Modifications :

  • Fluorine (e.g., ) and bromine (e.g., ) substituents modulate electronic properties. Fluorine’s electron-withdrawing effect can stabilize intermediates in nucleophilic substitutions, while bromine enhances polarizability for halogen bonding in crystal engineering or drug design.

Backbone Flexibility :

  • Aliphatic carbamates (e.g., ) lack aromatic conjugation, resulting in higher conformational flexibility. This contrasts with the rigid naphthalene-containing compound, which may favor specific binding orientations in chiral environments.

Synthetic Utility: Boc-protected amines (common in all listed compounds) are widely used in peptide synthesis and organocatalysis. The naphthalen-1-yl derivative’s steric bulk could impede undesired side reactions (e.g., racemization) during deprotection steps .

However, structural analogs with halogen or amino groups (e.g., ) may require additional safety evaluations.

Research Findings:

  • Crystallography : Tools like SHELX () and ORTEP-3 () are critical for resolving chiral structures, as seen in analogs like .
  • Applications : Compounds like tert-butyl N-[(1S)-1-(naphthalen-2-yl)ethyl]carbamate () are intermediates in drug discovery, suggesting similar roles for the naphthalen-1-yl variant.

Biological Activity

Tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate (CAS No. 518335-32-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H21NO2C_{17}H_{21}NO_{2}, with a molecular weight of 271.35 g/mol. The synthesis typically involves the reaction of tert-butyl carbamate with 1-(naphthalen-1-yl)ethylamine, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane or tetrahydrofuran under inert conditions .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as an antibacterial agent and its interaction with biological targets.

Antibacterial Properties

Recent studies have highlighted the compound's effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA). In vitro tests demonstrated that certain derivatives of naphthalene-based carbamates exhibited minimum inhibitory concentrations (MICs) ranging from 0.018 to 0.064 μM against S. aureus, indicating strong antibacterial activity comparable to standard antibiotics like ampicillin and ciprofloxacin .

Table 1: Antibacterial Activity of Naphthalene Carbamates

Compound NameMIC (μM)Target Bacteria
Compound 20.018S. aureus
Compound 40.064S. aureus
Control-Ampicillin
Control-Ciprofloxacin

The mechanism by which these compounds exert their antibacterial effects appears to involve multitarget interactions, allowing them to inhibit bacterial growth through several pathways simultaneously. This characteristic may help mitigate the risk of developing resistance among bacterial populations .

Pharmacological Studies

Pharmacological evaluations have suggested that the naphthalene ring and carbamate group in this compound can interact effectively with various biological targets, making it a promising candidate for drug development . The compound is under investigation for its potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.

Case Studies

Several studies have assessed the biological activity of related compounds in the same class:

  • Study on Antistaphylococcal Activity : A series of carbamates derived from naphthalene were tested for their antibacterial properties against S. aureus and MRSA isolates, showing significant efficacy and low toxicity towards human cell lines .
  • Evaluation of Structure-Activity Relationships (SAR) : Research has focused on understanding how structural modifications impact the biological activity of carbamates, revealing insights into optimizing pharmacological properties for enhanced efficacy against pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling tert-butyl carbamate with a chiral naphthylethylamine derivative. Key parameters include:

  • Solvents : Dichloromethane or acetonitrile for solubility and inertness .
  • Catalysts/Bases : Sodium hydride or triethylamine to deprotonate intermediates and drive carbamate formation .
  • Temperature : Room temperature to 50°C, balancing reaction rate and side-product formation .
    • Yield Optimization : Prolonged reaction times (>12 hours) and inert atmospheres (N₂/Ar) minimize oxidation of the naphthalene moiety .

Q. How can purification and characterization of this compound be systematically validated?

  • Purification :

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4 ratio) for optimal separation .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .
    • Characterization :
  • NMR : ¹H NMR (δ 7.8–8.2 ppm for naphthalene protons; δ 1.4 ppm for tert-butyl) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 326.2 .
  • HPLC : Purity >98% confirmed with C18 columns and UV detection (λ = 254 nm) .

Q. What spectroscopic techniques are critical for confirming stereochemical integrity?

  • Circular Dichroism (CD) : Detects Cotton effects at 220–250 nm for the (1S)-chiral center .
  • Polarimetry : Specific rotation [α]²⁵D = +15° to +25° (c = 1, CHCl₃) distinguishes enantiomers .
  • X-ray Crystallography : Resolves absolute configuration (e.g., P1 space group for chiral analogs) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be enhanced during chiral resolution?

  • Chiral Stationary Phases : Use amylose- or cellulose-based HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) .
  • Kinetic Resolution : Lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B) selectively modifies one enantiomer .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to separate diastereomers .

Q. What reaction mechanisms govern the acid/base-catalyzed hydrolysis of the carbamate group?

  • Acidic Conditions : Protonation of the carbonyl oxygen accelerates nucleophilic attack by water, forming CO₂ and tert-butanol. Rate constants (k) depend on pH (e.g., k = 0.02 h⁻¹ at pH 2) .
  • Basic Conditions : OH⁻ deprotonates the carbamate nitrogen, leading to a tetrahedral intermediate. Activation energy (Ea ≈ 50 kJ/mol) derived from Arrhenius plots .
  • Isotopic Labeling : ¹⁸O-tracing confirms hydrolysis pathways via GC-MS analysis .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with SHELXL for refinement. Key metrics: R1 < 0.05, wR2 < 0.12 .
  • ORTEP Diagrams : Visualize thermal ellipsoids to assess bond-length anomalies (e.g., C–N bond = 1.34 Å ± 0.02) .
  • Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., π-stacking in naphthalene derivatives) .

Q. What computational methods predict biological activity or stability?

  • Molecular Docking : AutoDock Vina assesses binding to cytochrome P450 (ΔG ≈ -8.2 kcal/mol) .
  • DFT Calculations : B3LYP/6-31G* optimizes geometry and calculates HOMO-LUMO gaps (≈4.5 eV), indicating redox stability .
  • MD Simulations : AMBER evaluates solvation effects on carbamate hydrolysis in aqueous media .

Q. How does the compound degrade under thermal or photolytic stress?

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C, with mass loss corresponding to tert-butyl group release .
  • Photostability : UV irradiation (λ = 365 nm) induces naphthalene ring oxidation, monitored by HPLC-MS .
  • Storage Recommendations : -20°C under argon; avoid prolonged exposure to light or humidity .

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